molecular formula C14H17NO2 B1462708 (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1666120-10-0

(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B1462708
CAS No.: 1666120-10-0
M. Wt: 231.29 g/mol
InChI Key: BEAPCLFCORNJAQ-VOTSOKGWSA-N
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Description

(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one , also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant effects, cytotoxicity, and other pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1666120-10-0

The compound features a piperidine ring substituted with a hydroxyl group, contributing to its unique pharmacological profile.

Anticonvulsant Activity

Research has indicated that this compound exhibits significant anticonvulsant properties. A study involving various cinnamamide derivatives demonstrated that this compound was effective in animal models of seizures and epilepsy. The mechanism of action is believed to involve modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways .

StudyModelDosageEffect
Mouse model of seizures498.2 mg/kg i.p.Significant reduction in seizure frequency
In vitro assaysUp to 100 µMNo cytotoxicity observed

Cytotoxicity and Safety Profile

In vitro studies conducted on HepG2 (liver cancer) and H9c2 (cardiac muscle) cell lines revealed that the compound is non-cytotoxic at concentrations up to 100 µM. This suggests a favorable safety profile for further development as a therapeutic agent .

The anticonvulsant activity may be attributed to the compound's interaction with various receptors:

  • GABA Receptors : Enhances GABAergic transmission.
  • TRPV1 Receptors : Modulates pain perception pathways .

Case Study 1: Anticonvulsant Efficacy

A study assessed the efficacy of this compound in a mouse model with induced seizures. The compound was administered intraperitoneally, showing a marked decrease in seizure episodes compared to control groups.

Case Study 2: Safety and Toxicology

In another investigation, the Ames test was performed to evaluate mutagenicity. Results indicated that the compound did not exhibit mutagenic properties, reinforcing its potential as a safe therapeutic candidate .

Properties

IUPAC Name

(E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-7,13,16H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAPCLFCORNJAQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202416
Record name (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666120-10-0
Record name (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1666120-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.